2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Description
This compound belongs to the imidazo[4,5-c]pyridine class, characterized by a fused bicyclic structure with a five-membered imidazole ring and a six-membered pyridine ring. The bromine atom at position 2 and the methyl group at position 1 contribute to its unique physicochemical and biological properties. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C7H12BrCl2N3 |
|---|---|
Molecular Weight |
289.00 g/mol |
IUPAC Name |
2-bromo-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H10BrN3.2ClH/c1-11-6-2-3-9-4-5(6)10-7(11)8;;/h9H,2-4H2,1H3;2*1H |
InChI Key |
OJBAOGHTYFXDQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)N=C1Br.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves the bromination of 1-methylimidazo[4,5-c]pyridine. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine
- Molecular Formula : C₇H₅BrClN₃
- Key Features : Differs by a chlorine substituent at position 4. The additional halogen enhances electrophilicity and may influence binding affinity in medicinal chemistry applications.
- CAS No.: 496955-66-9 .
2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride
- Molecular Formula: Not explicitly provided, but estimated to be ~C₁₄H₂₂Cl₂N₄ (MW ~377.23 g/mol).
- Priced at €497.00/50 mg, it is commercially available for research .
4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride
- Molecular Formula : C₁₆H₂₂Cl₂N₃O₂ (MW 328.39 g/mol).
- Key Features : The dimethoxyphenyl group introduces aromatic bulk, likely affecting receptor selectivity. This compound is listed in commercial catalogs (CAS 1159-15-5) .
1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride
Structural and Crystallographic Insights
- Planarity of Fused Rings : Imidazo[4,5-c]pyridine derivatives exhibit near-planar fused rings, with deviations <0.015 Å. Substituents like acetyl or allyl groups form dihedral angles of 2.7°–81.6° relative to the core structure, influencing molecular interactions .
- Hydrogen Bonding : Intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing, as seen in bromo-substituted imidazo[4,5-b]pyridines. This suggests similar solid-state behavior for the target compound .
Data Tables
Table 1: Comparative Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS No. |
|---|---|---|---|---|
| Target Compound* | C₇H₁₀BrCl₂N₃ | ~300–350 | 2-Bromo, 1-methyl | Not provided |
| 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine | C₇H₅BrClN₃ | 247.5 | 2-Bromo, 4-chloro, 1-methyl | 496955-66-9 |
| 2-Cyclohexyl-dihydrochloride | C₁₄H₂₂Cl₂N₄ | ~377.23 | 2-Cyclohexyl | 1803609-60-0 |
| 4-(3,4-Dimethoxyphenyl)-dihydrochloride | C₁₆H₂₂Cl₂N₃O₂ | 328.39 | 4-(3,4-Dimethoxyphenyl) | 1159-15-5 |
*Estimated based on structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
